4-Hydroxy-2-(trifluoromethyl)phenacyl bromide
Overview
Description
4-Hydroxy-2-(trifluoromethyl)phenacyl bromide is an organic compound that belongs to the class of substituted phenacyl halides It is characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a bromide group attached to a phenacyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4-Hydroxy-2-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromide group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the phenacyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
4-Hydroxy-2-(trifluoromethyl)phenacyl bromide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of biochemical probes and inhibitors for studying enzyme activities and protein functions.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The bromide group facilitates nucleophilic substitution reactions, enabling the compound to form covalent bonds with target molecules. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-(trifluoromethyl)acetophenone: Lacks the bromide group, making it less reactive in nucleophilic substitution reactions.
4-Hydroxy-2-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of the phenacyl moiety, leading to different chemical properties and applications.
4-Hydroxy-2-(trifluoromethyl)benzaldehyde: Contains an aldehyde group, making it more prone to oxidation and reduction reactions.
Uniqueness
4-Hydroxy-2-(trifluoromethyl)phenacyl bromide is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the bromide group allows for diverse nucleophilic substitution reactions. This combination makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-bromo-1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-4-8(15)6-2-1-5(14)3-7(6)9(11,12)13/h1-3,14H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDKECCETITMNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205864 | |
Record name | 2-Bromo-1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901205864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541549-98-8 | |
Record name | 2-Bromo-1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541549-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901205864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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